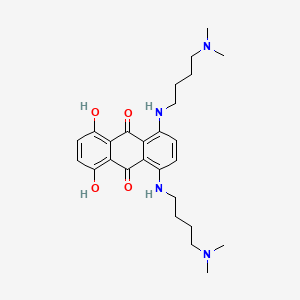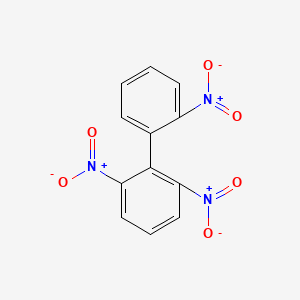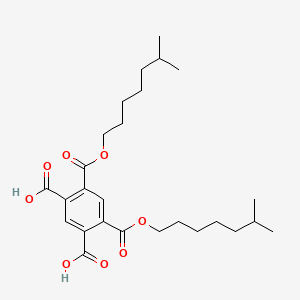
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its anthracenedione core structure, which is modified with dimethylamino groups, enhancing its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione typically involves multiple steps. One common method starts with the preparation of 1,4-dihydroxyanthraquinone, which is then subjected to a series of reactions to introduce the dimethylamino groups. The key steps include:
Oxidation: The starting material, 1,4-dihydroxyanthraquinone, is oxidized using reagents such as sodium dichromate or potassium permanganate.
Amination: The oxidized product is then reacted with 4-(dimethylamino)butylamine under controlled conditions to introduce the dimethylamino groups.
Purification: The final product is purified using techniques like column chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .
Scientific Research Applications
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for developing anticancer drugs due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer biology.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. This inhibition induces apoptosis in cancer cells, making it a potent anticancer agent. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar core structure and are used in organic light-emitting diodes (OLEDs) and as anticancer agents.
Anthraquinone Derivatives: Compounds like mitoxantrone and doxorubicin, which are also topoisomerase II inhibitors.
Uniqueness
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to other anthraquinone derivatives .
Properties
CAS No. |
70945-67-4 |
|---|---|
Molecular Formula |
C26H36N4O4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1,4-bis[4-(dimethylamino)butylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O4/c1-29(2)15-7-5-13-27-17-9-10-18(28-14-6-8-16-30(3)4)22-21(17)25(33)23-19(31)11-12-20(32)24(23)26(22)34/h9-12,27-28,31-32H,5-8,13-16H2,1-4H3 |
InChI Key |
LPSUCJBWBVUILJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCNC1=C2C(=C(C=C1)NCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)




![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)

![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)


